molecular formula C6H8N4 B2902543 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 856600-01-6

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2902543
CAS No.: 856600-01-6
M. Wt: 136.158
InChI Key: JTAXQEXXMJBSMX-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyrimidine and pyrrole ring system, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the reaction of commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines. This reaction is often carried out in the presence of a catalytic amount of hydrochloric acid (HCl) to facilitate the substitution reaction . The reaction conditions are generally mild, and the process is straightforward, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic route mentioned above suggests that it can be adapted for larger-scale production. The use of readily available starting materials and mild reaction conditions further supports its potential for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted position.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The presence of the pyrrole and pyrimidine rings allows for potential cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include various amines and catalytic amounts of HCl.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield a variety of substituted derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs.

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific ring fusion and the presence of an amine group at the 4-position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c7-5-4-1-2-8-6(4)10-3-9-5/h3H,1-2H2,(H3,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAXQEXXMJBSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC=NC(=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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